

An In-Depth Technical Guide to the Physical and Chemical Properties of Angustine

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Compound of Interest

Compound Name: *Angustine*
CAS No.: *40041-96-1*
Cat. No.: *B1213357*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring β -carboline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. As a member of this prominent class of nitrogen-containing heterocyclic compounds, **Angustine** exhibits a range of biological activities that warrant detailed investigation for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Angustine**, details on its characterization, and insights into its potential mechanisms of action.

Chemical Identity and Structure

Angustine is chemically designated as 1-Vinyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one. Its molecular structure consists of a pentacyclic ring system, incorporating an indole nucleus fused to a pyridonaphthyridine moiety, with a vinyl substituent.

Table 1: Chemical Identifiers for **Angustine**

Identifier	Value
CAS Number	40041-96-1
Molecular Formula	C ₂₀ H ₁₅ N ₃ O
Molecular Weight	313.36 g/mol
IUPAC Name	1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one

Physical Properties

Experimentally determined physical properties for **Angustine** are not extensively reported in readily available literature. The data presented below is a combination of predicted values from computational models and information from commercial suppliers. Further experimental validation is required for definitive characterization.

Table 2: Physical Properties of **Angustine**

Property	Value/Description	Source
Melting Point	Not reported	
Boiling Point	~648.2 °C at 760 mmHg (Predicted)	[3]
Appearance	Yellowish amorphous solid	[4]
Solubility	Data not available. As a complex alkaloid, it is likely to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.	
Density	~1.4 g/cm ³ (Predicted)	[3]

Chemical and Spectroscopic Properties

The structural elucidation of **Angustine** has been accomplished through a combination of spectroscopic techniques. These methods provide a fingerprint for the molecule, confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkaloids with aromatic ring structures, such as **Angustine**, typically exhibit characteristic absorption peaks in the UV-Vis spectrum between 240-450 nm.^[5] Specific UV-Vis data for **Angustine** has been reported in literature concerning its isolation.

Table 3: UV-Vis Spectral Data for **Angustine**

λ_{max} (nm)	Solvent	Reference
Not explicitly stated in abstract	Not specified	[6]

Note: Detailed absorption maxima would be found within the full experimental section of the cited literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Angustine** reveals the presence of key functional groups within its structure.

Table 4: FT-IR Spectral Data for **Angustine**

Wavenumber (cm ⁻¹)	Assignment	Reference
1638	Conjugated Carbonyl (C=O) stretching	[4]
Other characteristic peaks	Aromatic C=C stretching, C-N stretching, C-H bending	[6]

Note: A full FT-IR spectrum would provide more detailed information on the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for determining the precise connectivity of atoms in the **Angustine** molecule. The chemical shifts provide information about the electronic environment of each proton and carbon atom.

Table 5: Key ^1H and ^{13}C NMR Signals for **Angustine**

Nucleus	Chemical Shift (δ) Range (ppm)	Key Structural Features	Reference
^1H NMR	Aromatic protons, vinyl protons, methylene protons, NH proton	β -carboline skeleton, vinyl group	[4][6]
^{13}C NMR	Carbonyl carbon, aromatic carbons, vinyl carbons, aliphatic carbons	Complete carbon framework	[4][6]

Note: Detailed and assigned NMR data is typically found in publications reporting the isolation or synthesis of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Angustine**, further confirming its structure.

Table 6: Mass Spectrometry Data for **Angustine**

Ionization Mode	[M+H] ⁺ (m/z)	Reference
LCMS-IT-TOF	319.1450 (for a related new alkaloid, demonstrating the technique used)	[4]
ESI-MS	Data would be available in the full text	[6]

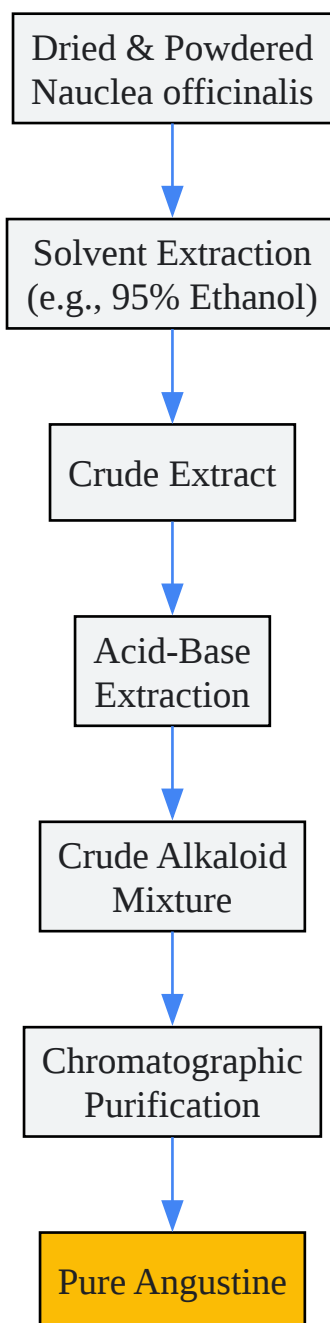
Experimental Protocols

Isolation of Angustine from *Nauclea officinalis*

A general procedure for the isolation of alkaloids from *Nauclea officinalis* involves the following steps:

- Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a suitable solvent, such as 95% ethanol or dichloromethane.[4][6]
- Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.
- Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, which may include:
 - Silica gel column chromatography.[7]
 - Overpressure layer chromatography.[6]
 - High-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation of **Angustine**.



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General workflow for the isolation of **Angustine**.

Synthesis of Angustine

A synthetic route for **Angustine** has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A brief outline of a synthetic approach is as follows:

- Condensation of ethyl oxalate with 4-methyl-5-vinylnicotinonitrile.
- Condensation of the resulting lactone with tryptamine.
- Hydrolysis and subsequent cyclization to yield **Angustine**.

A detailed, step-by-step protocol with reaction conditions, purification methods, and characterization of intermediates would be necessary for replication and is typically found in specialized synthetic chemistry literature.

Biological Activity and Potential Signaling Pathways

Angustine, as a β -carboline alkaloid, is of interest for its potential anticancer properties. Research on related compounds suggests several mechanisms of action that may be relevant to **Angustine**.

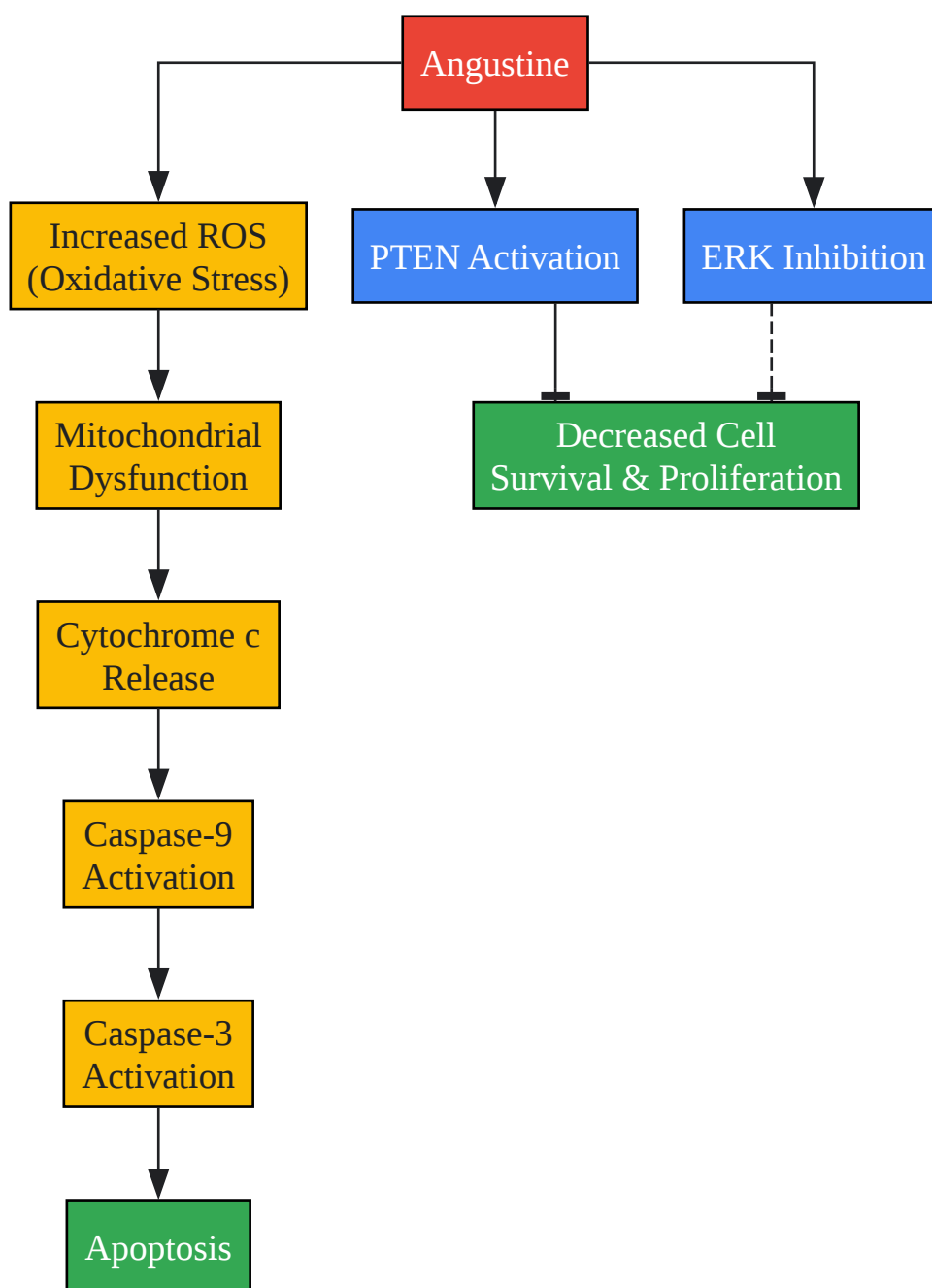
Proposed Anticancer Mechanism of Action

Studies on β -carboline alkaloids indicate that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death) and the generation of oxidative stress.^{[3][8]} A plausible signaling pathway for **Angustine**'s anticancer activity, based on literature for related compounds, is a multi-faceted process involving:

- **Induction of Oxidative Stress:** **Angustine** may increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage.^{[9][10]}
- **Mitochondrial Pathway of Apoptosis:** The increase in ROS can lead to the disruption of the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c.^[11]
- **Caspase Activation:** The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the execution of apoptosis.
- **Modulation of Signaling Pathways:** β -carboline alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PTEN/ERK

pathway.[3] **Angustine** may upregulate the tumor suppressor PTEN and downregulate the pro-survival ERK pathway.

The following diagram illustrates a proposed signaling pathway for the anticancer activity of **Angustine**.



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Proposed anticancer signaling pathway of **Angustine**.

Conclusion

Angustine is a promising natural product with potential for development as a therapeutic agent. This guide has summarized the currently available information on its physical and chemical properties, highlighting the need for further experimental validation of some data points. The spectroscopic data provides a basis for its identification and characterization. The proposed mechanism of action, based on related β -carboline alkaloids, offers a starting point for further pharmacological investigation into its anticancer effects. Future research should focus on obtaining definitive experimental data for its physical properties, detailed elucidation of its metabolic fate, and comprehensive studies to confirm its mechanism of action in various cancer models.

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